

# Experimental validation of 2-Methylbutyryl CoA's role in a specific metabolic pathway

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## Compound of Interest

Compound Name: 2-Methylbutyryl CoA

Cat. No.: B3055817

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## The Crossroads of Isoleucine Metabolism: An In-Depth Look at 2-Methylbutyryl-CoA

A comprehensive guide to the experimental validation of 2-Methylbutyryl-CoA's central role in isoleucine catabolism, offering a comparative analysis of its function in health and disease, its interaction with xenobiotics, and its distinct enzymatic handling in the plant kingdom.

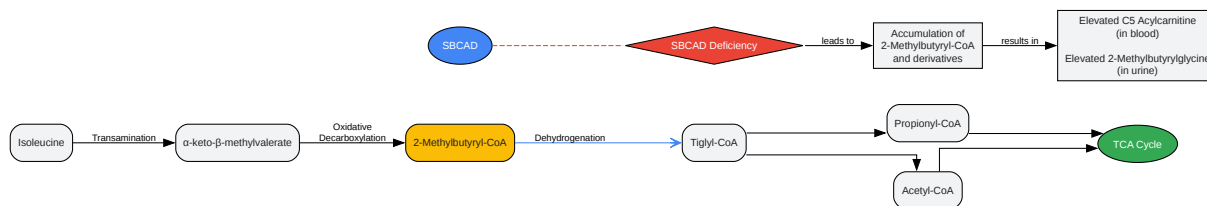
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the metabolic significance of 2-Methylbutyryl-CoA, supported by experimental data. We delve into the primary metabolic pathway of this crucial intermediate, the consequences of its impaired processing in the genetic disorder Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, and its broader interactions.

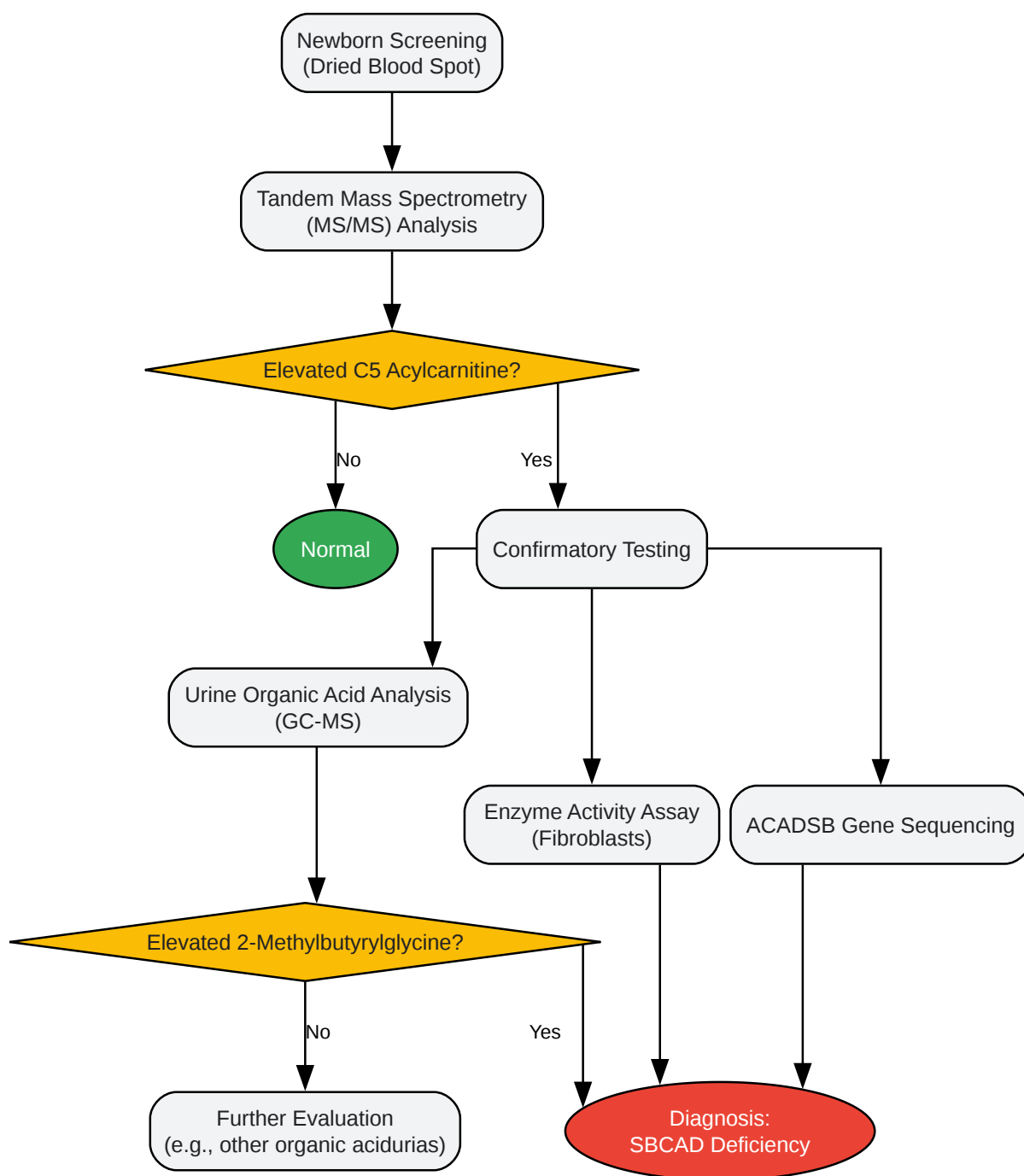
### I. The Central Role of 2-Methylbutyryl-CoA in Isoleucine Catabolism

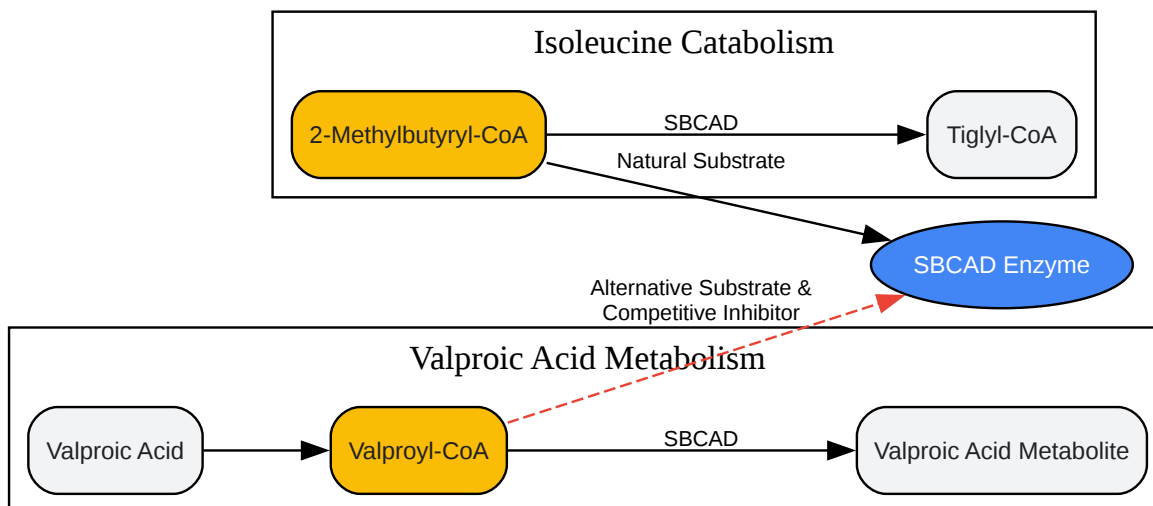
2-Methylbutyryl-CoA is a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, isoleucine. The oxidative degradation of isoleucine is a critical process for energy production, particularly in muscle tissue. The pathway culminates in the production of acetyl-CoA and propionyl-CoA, which subsequently enter the citric acid cycle. The conversion of 2-Methylbutyryl-CoA to Tiglyl-CoA is a critical step in this pathway, catalyzed by the enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).

A disruption in this pathway, most notably due to a deficiency in the SBCAD enzyme, leads to the accumulation of 2-Methylbutyryl-CoA and its derivatives. This accumulation has been experimentally validated and is the biochemical hallmark of SBCAD deficiency, also known as 2-methylbutyrylglycinuria.

Below is a diagram illustrating the central position of 2-Methylbutyryl-CoA in the isoleucine catabolic pathway and the consequences of SBCAD deficiency.







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